molecular formula C37H40Br2 B12498926 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene

2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene

Cat. No.: B12498926
M. Wt: 644.5 g/mol
InChI Key: VEVPFFNTCVXORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two 4-hexylphenyl groups attached to the 9th carbon of the fluorene core. This compound is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-hexylphenyl)-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, in Suzuki coupling, the bromine atoms can be replaced with various aryl or alkyl groups, leading to the formation of diverse fluorene derivatives.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene in its applications is primarily related to its ability to participate in π-conjugation and electron transport. The bromine atoms and hexylphenyl groups influence the electronic properties of the fluorene core, allowing it to interact with other molecules and materials in electronic devices. The molecular targets and pathways involved are specific to the type of device and the intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene is unique due to the presence of hexylphenyl groups, which provide enhanced solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in solution-processed electronic devices.

Properties

Molecular Formula

C37H40Br2

Molecular Weight

644.5 g/mol

IUPAC Name

2,7-dibromo-9,9-bis(4-hexylphenyl)fluorene

InChI

InChI=1S/C37H40Br2/c1-3-5-7-9-11-27-13-17-29(18-14-27)37(30-19-15-28(16-20-30)12-10-8-6-4-2)35-25-31(38)21-23-33(35)34-24-22-32(39)26-36(34)37/h13-26H,3-12H2,1-2H3

InChI Key

VEVPFFNTCVXORC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.